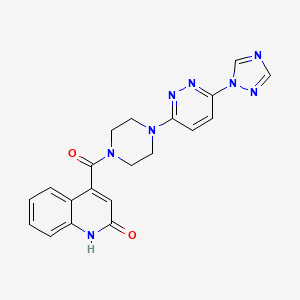

![molecular formula C22H27NO5S B2843295 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate CAS No. 1327197-23-8](/img/structure/B2843295.png)

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

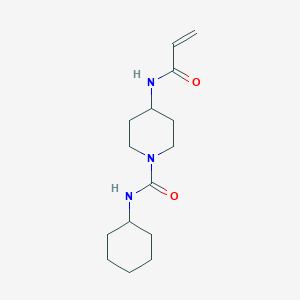

The compound contains several functional groups including an ester group (acrylate), a sulfone group (sulfonyl), and an amine group (amino). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the acrylate group suggests that this compound could exist in different geometric isomers .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acrylate group could undergo addition reactions, the sulfone group could participate in substitution reactions, and the amine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Photochromic Polymers

Research on methylacrylate monomers, which closely relate to the chemical structure , has led to the development of polymers with photochromic properties. These polymers exhibit significant changes under light exposure, such as trans-cis isomerization of azobenzene groups, making them suitable for applications in smart coatings and optical storage materials. The reversible nature of this isomerization under different light sources enhances their utility in dynamic optical systems (Ortyl, Janik, & Kucharski, 2002).

Thermal Stabilizers for Polymers

A novel application in the stabilization of butadiene polymers against thermal degradation has been identified, where related compounds serve as effective thermal stabilizers. This stabilization mechanism involves trapping polymer radicals with acrylate groups, followed by hydrogen transfer from phenolic hydroxyl groups, leading to stable phenoxyl radicals. Such compounds are essential in improving the heat resistance of polymers, particularly in oxygen-free environments (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

Advanced Polymer Synthesis Techniques

The chemical structure of interest plays a role in the synthesis of advanced polymers. For example, the incorporation of azobenzene groups with heterocyclic sulfonamide has led to the creation of polymers with unique photochromic properties, crucial for developing new materials with light-responsive behaviors. Such advancements in polymer chemistry enable the design of materials with tailored properties for specific applications, ranging from optical data storage to smart coatings (Ortyl, Janik, & Kucharski, 2002).

Photopolymerization and Material Properties

Studies on polymers derived from related acrylate compounds have explored their photopolymerization behavior and resulting material properties. These investigations provide valuable insights into the design of polymeric materials with desired mechanical and optical characteristics, paving the way for their application in various high-tech fields, including coatings, adhesives, and photonic devices. The ability to control polymerization processes and manipulate material properties offers vast potential for innovation in material science (Yachigo et al., 1988).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S/c1-6-28-18-11-9-17(10-12-18)23-15-20(21(24)27-5)29(25,26)19-13-7-16(8-14-19)22(2,3)4/h7-15,23H,6H2,1-5H3/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMRZDDPBPZPCI-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

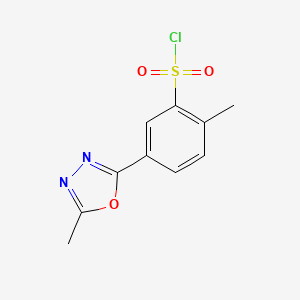

![1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2843214.png)

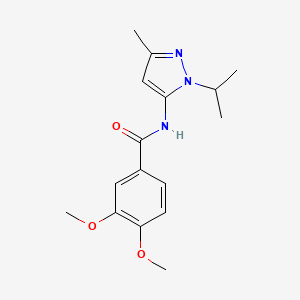

![3,5-diethyl 6-{[(E)-[(dimethylamino)methylidene]amino]amino}-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate](/img/structure/B2843217.png)

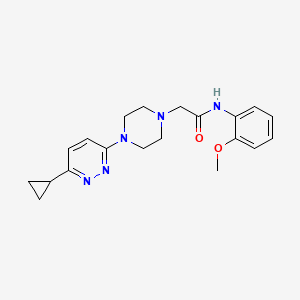

![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)

![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)